molecular formula C17H19NO3 B597686 2-(3-BOC-Aminophenyl)phenol CAS No. 1261900-37-1

2-(3-BOC-Aminophenyl)phenol

Cat. No.: B597686
CAS No.: 1261900-37-1
M. Wt: 285.343
InChI Key: VXZFHDIMZAHTAP-UHFFFAOYSA-N
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Description

“2-(3-BOC-Aminophenyl)phenol” is a chemical compound with the molecular formula C17H19NO3 . It has a molecular weight of 285.34 . The IUPAC name for this compound is 3-[(tert-butoxycarbonyl)amino]-2’-hydroxy-1,1’-biphenyl .


Synthesis Analysis

The synthesis of phenolic compounds like “this compound” often involves reactions with active metals such as sodium or potassium to form the corresponding phenoxide . The sp2 hybridized carbon of the benzene ring attached directly to the hydroxyl group acts as an electron-withdrawing group, decreasing the electron density on oxygen .


Molecular Structure Analysis

Phenolic compounds, including “this compound”, are characterized by an aromatic ring bearing one or more hydroxyl groups . The basic structural feature of phenolic compounds is an aromatic ring bearing one or more hydroxyl groups .


Chemical Reactions Analysis

Phenolic compounds can participate in various chemical reactions. For instance, they can contribute the phenolic hydroxyl group upon reactions with a carboxylic acid or a carboxylic acid derivative such as acid anhydrides or acid halides, forming phenolic esters .


Physical and Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties. They play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous chronic diseases, including cardiovascular diseases, diabetes, and cancer. The antioxidant activity of phenolic compounds, such as chlorogenic acid, has been extensively studied, showcasing their potential in therapeutic roles such as hepatoprotective, cardioprotective, and neuroprotective effects (Naveed et al., 2018).

Photocatalytic and Environmental Applications

Certain phenolic compounds have been investigated for their photocatalytic properties and applications in environmental remediation. For instance, modifications to enhance the visible light-driven photocatalytic performance of phenolic-based materials have been explored, highlighting their potential in fields such as pollution degradation and energy conversion (Ni et al., 2016).

Anticancer Properties

The anticancer potential of phenolic compounds has been a subject of significant interest. Studies have indicated that phenolic compounds can modulate crucial pathways in cancer development, including cell cycle arrest, apoptosis, and angiogenesis, suggesting their utility in cancer prevention and therapy (De et al., 2011).

Applications in Food Science and Nutrition

Phenolic compounds are also prominent in the food science and nutrition fields due to their health-promoting properties. Their roles in enhancing food quality, safety, and nutritional value, alongside their potential in managing diabetes and obesity through modulating lipid and glucose metabolism, have been widely documented (Acosta-Estrada et al., 2014).

Safety and Hazards

Phenolic compounds, including “2-(3-BOC-Aminophenyl)phenol”, can cause skin irritation and serious eye irritation . They may also cause respiratory irritation . It’s important to handle these compounds with care, using appropriate safety measures.

Future Directions

Phenolic compounds have shown promising potential in various fields, including medicine and food industries . Their unique chemical properties allow for a broad range of chemical additions, enhancing their antimicrobial activities significantly through functionalization .

Properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-8-6-7-12(11-13)14-9-4-5-10-15(14)19/h4-11,19H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJWABFIDNHSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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